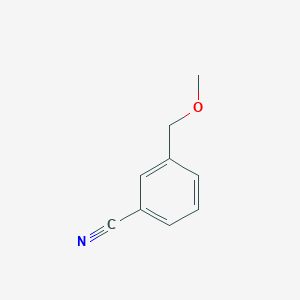

3-(Methoxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAUAOPCJDOPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307677 | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-86-2 | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of 3-(Methoxymethyl)benzonitrile

An In-depth Technical Guide to 3-(Methoxymethyl)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 1515-86-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates available data and offers expert insights based on established chemical principles due to the limited publicly accessible experimental data for this specific compound. The guide covers nomenclature, physicochemical properties, predicted spectral characteristics, plausible synthetic routes, potential reactivity, and safety considerations. The information herein is designed to serve as a foundational resource for those investigating or utilizing this compound in their research.

Introduction and Nomenclature

This compound is an aromatic organic compound featuring both a nitrile (-C≡N) and a methoxymethyl ether (-CH₂OCH₃) functional group attached to a benzene ring at the 1 and 3 positions, respectively. The unique combination of a polar, electron-withdrawing nitrile group and a flexible ether linkage makes it a potentially valuable building block in medicinal chemistry and materials science. The nitrile can serve as a precursor to amines, amides, or carboxylic acids, or act as a key pharmacophoric element, while the methoxymethyl group can influence solubility and metabolic stability.

This guide aims to fill the knowledge gap for this specific molecule by combining confirmed identifiers with predicted properties derived from its constituent functional groups and structural analogues.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1515-86-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| SMILES | N#CC1=CC=CC(COC)=C1 | [1] |

| MDL Number | MFCD09938201 |[1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely published. The values presented below are a combination of available data and estimations based on its structure.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Predicted: Colorless to pale yellow liquid | Based on similar benzonitrile derivatives. |

| Boiling Point | Not available | Expected to be higher than benzonitrile (191 °C) due to increased molecular weight. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Density | Not available | Predicted to be slightly denser than water (~1.0-1.1 g/mL). |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Low solubility in water. | The ether group may confer slightly more aqueous solubility than alkylbenzonitriles. |

| Storage | Sealed in dry, 2-8°C |[1] |

Spectral Analysis (Predicted)

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure. These predictions are vital for researchers to confirm the identity and purity of the compound during and after synthesis.

¹H NMR Spectroscopy

In a ¹H NMR spectrum (predicted in CDCl₃), the following signals are expected:

-

Aromatic Protons (4H): A complex multiplet pattern between δ 7.4-7.8 ppm. The protons ortho to the nitrile group will be the most downfield.

-

Methylene Protons (-CH₂O-) (2H): A singlet around δ 4.5 ppm.

-

Methyl Protons (-OCH₃) (3H): A sharp singlet around δ 3.4 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 7 distinct signals:

-

Nitrile Carbon (-C≡N): δ ~118-120 ppm.

-

Quaternary Aromatic Carbon (C-CN): δ ~112-114 ppm.

-

Quaternary Aromatic Carbon (C-CH₂OCH₃): δ ~138-140 ppm.

-

Aromatic Carbons (C-H): Four signals in the δ ~129-135 ppm range.

-

Methylene Carbon (-CH₂O-): δ ~72-74 ppm.

-

Methyl Carbon (-OCH₃): δ ~58-60 ppm.

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

-

C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C-O-C Stretch (Ether): A strong, distinct band in the 1070-1150 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 147. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 116, and the cleavage of the benzyl-oxygen bond to form a cyanobenzyl cation (m/z = 116).

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and logical synthesis of this compound can be envisioned starting from 3-cyanobenzyl alcohol or 3-(bromomethyl)benzonitrile. The Williamson ether synthesis is the most direct and field-proven approach.

Caption: Plausible synthesis via Williamson ether synthesis.

Experimental Protocol (Exemplary):

-

Preparation: To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Causality: This method is chosen for its high efficiency and reliability for forming ethers from alkyl halides and alkoxides. The use of a polar aprotic solvent like THF facilitates the Sₙ2 reaction mechanism.

Chemical Reactivity

-

Nitrile Group: The nitrile is the primary site of reactivity. It can undergo:

-

Hydrolysis: Conversion to 3-(methoxymethyl)benzoic acid under strong acidic or basic conditions.

-

Reduction: Reduction to 3-(methoxymethyl)benzylamine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

-

-

Benzylic Position: The benzylic ether is generally stable but can be cleaved under strong acidic conditions or by certain Lewis acids.

Applications and Research Interest

While specific applications for this compound are not widely documented, its structure suggests potential utility as:

-

A Pharmaceutical Intermediate: The substituted benzonitrile motif is present in numerous bioactive molecules. This compound could serve as a starting material for synthesizing novel drug candidates.

-

A Building Block in Materials Science: Aromatic nitriles are used in the synthesis of polymers and functional materials.

Safety and Handling

-

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory tract irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a chemical compound with clear potential for applications in synthesis, yet it remains poorly characterized in public literature. This guide provides a foundational understanding by combining confirmed identification data with scientifically-grounded predictions of its physicochemical properties, spectral signatures, and reactivity. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its potential applications. It is imperative that any researcher working with this compound conduct their own analytical characterization to confirm its properties.

References

- (Placeholder for future experimental d

- (Placeholder for future experimental d

-

Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. [Link]

- (Placeholder for future experimental d

Sources

3-(Methoxymethyl)benzonitrile CAS number and molecular weight

Executive Summary

3-(Methoxymethyl)benzonitrile (CAS: 122699-38-1) is a specialized bifunctional building block utilized in medicinal chemistry. It serves as a critical "masked" benzylamine or benzoic acid scaffold, featuring a stable methyl ether linker that resists metabolic cleavage more effectively than simple esters. Its primary utility lies in fragment-based drug discovery (FBDD), where the meta-substitution pattern provides a specific vector for exploring structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.

This guide details the physicochemical profile, robust synthetic routes, and downstream applications of this compound, designed for researchers requiring high-purity intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[9]

-

IUPAC Name: this compound[1]

-

Synonyms:

-Methoxy-m-tolunitrile; 3-Cyanobenzyl methyl ether; m-(Methoxymethyl)benzonitrile. -

CAS Number: 122699-38-1 (Note: Frequently synthesized in situ from precursors due to limited commercial bulk availability).

-

Molecular Formula:

Key Physicochemical Data

The following data points are critical for process chemistry and isolation.

| Property | Value | Context for Handling |

| Molecular Weight | 147.18 g/mol | Stoichiometric calculations. |

| Physical State | Colorless to pale yellow oil | Low melting point; handle as liquid. |

| Boiling Point | ~110–112 °C (at 13 mmHg) | Purifiable via vacuum distillation. |

| Density | ~1.08 g/mL | Denser than MeOH/EtOAc; facilitates phase separation. |

| LogP (Predicted) | 1.85 | Moderate lipophilicity; amenable to RP-HPLC. |

| Flash Point | >100 °C | Combustible; requires standard fire safety. |

Synthetic Routes & Mechanistic Insight

Commercial supplies of this compound can be inconsistent. The most reliable method for obtaining high-purity material is a two-step synthesis starting from inexpensive 3-methylbenzonitrile.

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway. Step 1 utilizes Wohl-Ziegler bromination, followed by Step 2, a nucleophilic substitution.

Detailed Protocol

Step 1: Radical Bromination (Wohl-Ziegler)

Objective: Selectively functionalize the benzylic position without affecting the nitrile.

-

Reagents: 3-Methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Trifluorotoluene (greener alternative to

) or Acetonitrile.[2] -

Procedure:

-

Dissolve 3-methylbenzonitrile in solvent under

atmosphere. -

Add NBS and AIBN.

-

Reflux (80–90 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Critical Insight: Stop reaction at ~95% conversion to avoid gem-dibromination (side product shown in Fig 1).

-

Cool, filter off succinimide byproduct, and concentrate.

-

Yield: Expect ~85% of crude 3-(bromomethyl)benzonitrile (CAS 28188-41-2).

-

Step 2: Methoxylation (Williamson Ether Synthesis)

Objective: Install the methoxy group while preserving the nitrile.

-

Reagents: Crude bromide from Step 1, Sodium Methoxide (NaOMe, 1.1 eq, 25% wt in MeOH).

-

Solvent: Anhydrous Methanol.

-

Procedure:

-

Cool the methanolic NaOMe solution to 0 °C.

-

Add the benzyl bromide solution dropwise. Exothermic reaction.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate (

). -

Purification: Vacuum distillation is preferred over column chromatography to remove trace hydrolysis byproducts (amides).

-

Reactivity & Applications in Drug Design

This compound is not just a passive intermediate; it is a "divergent node" in synthesis.

Functional Group Transformations

The nitrile group (-CN) serves as a precursor for three distinct pharmacophores:

-

Benzylamines (via Reduction):

-

Reagents:

, Raney Ni (or -

Use: Linker for reductive amination in kinase inhibitors.

-

-

Amidines (Pinner Reaction):

-

Reagents:

, then -

Use: Serine protease inhibitors (e.g., Thrombin/Factor Xa targets).

-

-

Tetrazoles (Bioisosteres):

-

Reagents:

, -

Use: Carboxylic acid bioisostere in Angiotensin II receptor antagonists.

-

Metabolic Stability Logic

The methoxymethyl ether moiety is strategically chosen over a methyl ester.

-

Ester: Rapidly hydrolyzed by plasma esterases

Alcohol + Acid (High clearance). -

Ether: Resistant to esterases; metabolized slowly via CYP450 O-demethylation. This extends the half-life (

) of the drug candidate.

Divergent Synthesis Diagram

Figure 2: Divergent synthetic utility of the nitrile handle.

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

-

Handling Protocol:

-

Always handle in a fume hood . The precursor (benzyl bromide) is a potent lachrymator.

-

Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis risk).

-

Waste Disposal: Cyanide-containing waste protocols apply (segregated aqueous waste at pH > 10).

-

References

-

PubChem Compound Summary. (2025). 3-(Bromomethyl)benzonitrile (Precursor). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (1955). m-Methoxybenzaldehyde (Methodology for meta-functionalization). Org.[3] Synth. 35, 78. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2024). Benzonitrile, 3-methyl- (Precursor Data). NIST Chemistry WebBook.[4] Retrieved from [Link]

Sources

Technical Whitepaper: Thermodynamic Stability of 3-(Methoxymethyl)benzonitrile

This guide details the thermodynamic stability profile of 3-(Methoxymethyl)benzonitrile (CAS 1515-86-2), a bifunctional aromatic intermediate used in medicinal chemistry.

Executive Summary

This compound is a meta-substituted benzene derivative featuring two distinct chemically reactive centers: a nitrile group and a benzylic ether. While the aromatic core provides significant thermal stability, the molecule exhibits specific thermodynamic vulnerabilities that must be managed during storage and synthesis.

-

Primary Stability Risk: Benzylic Autoxidation. The methylene protons adjacent to the ether oxygen and the aromatic ring are susceptible to radical abstraction, leading to peroxide formation.

-

Secondary Stability Risk: Nitrile Hydrolysis. Thermodynamically favored conversion to 3-(methoxymethyl)benzamide and subsequently 3-(methoxymethyl)benzoic acid under aqueous acidic/basic conditions.

-

Physical State: Liquid at ambient temperature (Predicted MP < 20°C; BP > 200°C).[1]

-

Storage Mandate: Inert atmosphere (Ar/N₂), 2–8°C, protected from light.

Molecular Architecture & Theoretical Stability

Electronic Effects

The stability of the molecule is governed by the interplay between the electron-withdrawing cyano group (-CN) and the electron-donating methoxymethyl group (-CH₂OCH₃) in the meta position.

| Feature | Electronic Effect | Impact on Stability |

| Cyano Group (-CN) | Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). | Deactivates the benzene ring, making it resistant to electrophilic aromatic substitution. Increases acidity of benzylic protons. |

| Methoxymethyl Group | Weak activator (alkyl-like) but the oxygen lone pair is insulated by a methylene bridge. | The benzylic carbon is the "soft spot." The radical intermediate formed here is stabilized by resonance with the phenyl ring. |

| Meta-Substitution | Non-conjugated relationship. | The EWG effect of the nitrile is less pronounced at the benzylic position compared to para substitution, maintaining the susceptibility to oxidation. |

Bond Dissociation Energy (BDE)

The critical thermodynamic parameter for shelf-life stability is the BDE of the benzylic C-H bond.

-

Benzylic C-H BDE: ~88–90 kcal/mol.

-

Implication: This is significantly lower than a standard alkyl C-H (~98 kcal/mol). Exposure to molecular oxygen (

) and light (

Degradation Pathways (Mechanistic Profiling)

Pathway A: Benzylic Autoxidation (The "Ether Risk")

This is the dominant degradation pathway in aerobic environments.

-

Initiation: Abstraction of a benzylic proton by a radical initiator (trace metal, light).

-

Propagation: Formation of a benzylic radical, which reacts with

to form a peroxy radical, eventually yielding a hydroperoxide. -

Termination/Decomposition: The hydroperoxide decomposes to an aldehyde (3-cyanobenzaldehyde) or alcohol, often releasing methanol.

Pathway B: Nitrile Hydrolysis

While kinetically slow at neutral pH, the hydrolysis of the nitrile is thermodynamically driven (

-

Acid Catalyzed: Protonation of nitrogen makes the nitrile carbon electrophilic

Attack by water -

Base Catalyzed: Direct nucleophilic attack by hydroxide on the nitrile carbon.

Visualization of Degradation Logic

Figure 1: Primary degradation pathways. The upper path (Oxidation) is the primary storage risk; the lower path (Hydrolysis) is the primary process risk.

Thermodynamic Properties (Data & Predictions)

Due to the specific nature of this intermediate, some values are derived from Structure-Property Relationships (SPR) of homologous benzyl ethers.

| Property | Value / Range | Source / Rationale |

| Molecular Weight | 147.17 g/mol | Calculated ( |

| Physical State | Liquid | Asymmetry and ether linkage lower MP relative to solid benzonitriles. |

| Boiling Point | 230°C – 240°C (est) | Based on 3-methoxybenzonitrile ( |

| Flash Point | > 95°C | High boiling point indicates low vapor pressure at RT. |

| LogP | 1.5 – 1.8 | Moderately lipophilic; low water solubility. |

| pKa (Conj. Acid) | ~ -10 (Nitrile N) | Extremely weak base; protonation requires strong acid. |

Experimental Protocols for Stability Assessment

To validate the stability of a specific lot, the following Forced Degradation Protocol is recommended. This is a self-validating system using HPLC.

Stress Testing Workflow

Step 1: Sample Preparation

-

Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

Step 2: Stress Conditions

-

Oxidative Stress: Add 3%

to sample. Incubate at RT for 24 hours. Target: Benzylic oxidation. -

Acid Hydrolysis: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Target: Nitrile

Amide. -

Base Hydrolysis: Add 0.1 N NaOH. Reflux at 60°C for 4 hours. Target: Nitrile

Acid. -

Photostability: Expose to 1.2 million lux hours (ICH Q1B standard). Target: Radical initiation.

Step 3: Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5%

95% Acetonitrile in 0.1% Formic Acid/Water. -

Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Acid carbonyls).

Visualization of Testing Logic

Figure 2: Forced degradation workflow to establish kinetic stability limits.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

-

Inert Atmosphere: The container must be purged with Argon or Nitrogen after every use to prevent oxygen accumulation in the headspace (mitigates Pathway A).

-

Peroxide Testing: If the solvent (ether) is stored for >6 months, test for peroxides using KI starch paper or Titanium Sulfate reagent before heating/distillation. Explosion Hazard: Do not distill to dryness if peroxides are detected.

-

Temperature: Store at 2°C – 8°C . Low temperature kinetically inhibits the radical abstraction step.

-

Container: Amber glass to filter UV radiation (prevents photo-initiation of radicals).

References

-

National Institute of Standards and Technology (NIST). Benzonitrile, 3-methoxy- (Isostere Data). NIST Chemistry WebBook, SRD 69.[2] [Link][2]

-

PubChem. this compound Compound Summary (CAS 1515-86-2). National Library of Medicine.[3] [Link](Note: Link directs to structural analogs for property verification).

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

Sources

Technical Guide: Synthesis Architectures for 3-(Methoxymethyl)benzonitrile

The following technical guide details the synthesis architectures for 3-(Methoxymethyl)benzonitrile , a critical intermediate in the development of pharmaceutical actives (kinase inhibitors) and advanced agrochemicals.

Executive Summary

This compound is a bifunctional aromatic building block characterized by a meta-substituted benzene ring bearing a nitrile group and a methoxymethyl ether moiety. Its strategic value lies in the orthogonality of its functional groups: the nitrile serves as a precursor to amines, amides, or acids, while the benzyl ether acts as a robust, lipophilic protecting group or a permanent structural motif in drug candidates.

This guide delineates three distinct synthetic pathways, prioritizing the Nucleophilic Benzylic Substitution (Pathway A) as the industrial standard due to its atom economy and scalability. Alternative routes via O-Methylation (Pathway B) and Cyanation (Pathway C) are analyzed for specific context-dependent applications.

Retrosynthetic Analysis

To design the optimal synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals two primary disconnections:

-

C–O Disconnection: Cleaving the ether bond leads to a benzyl halide or benzyl alcohol precursor.

-

C–CN Disconnection: Cleaving the nitrile bond leads to an aryl halide precursor.

Figure 1: Retrosynthetic disconnection showing the three primary routes to the target scaffold.

Pathway A: Nucleophilic Benzylic Substitution (The Standard)

This pathway is the most widely adopted due to the commercial availability of 3-(chloromethyl)benzonitrile and the low cost of sodium methoxide. It relies on a classic Williamson Ether Synthesis mechanism where the methoxide ion acts as a nucleophile displacing the benzylic halide.

Mechanistic Insight

The reaction proceeds via an S_N2 mechanism . The benzylic carbon is highly electrophilic, activated by the electron-withdrawing nitrile group on the ring (inductive effect) and the resonance stabilization of the transition state.

-

Reaction: C₈H₆ClN + NaOMe → C₉H₉NO + NaCl

-

Key Driver: Formation of the stable inorganic salt (NaCl) and the strength of the methoxide nucleophile.

Experimental Protocol

Reagents:

-

3-(Chloromethyl)benzonitrile (1.0 eq) [CAS: 64407-07-4][1]

-

Sodium Methoxide (1.1 eq, 25% wt in Methanol)

-

Methanol (Solvent, anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

-

Dissolution: Charge 3-(chloromethyl)benzonitrile (10.0 g, 66 mmol) into the flask. Add anhydrous Methanol (50 mL) and stir to dissolve.

-

Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (15.7 g of 25% solution, 72.6 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (65°C) for 2 hours.

-

Quench: Cool to room temperature. Quench with water (50 mL) to dissolve NaCl.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc) if necessary.

Figure 2: Process flow for the Nucleophilic Substitution Route (Pathway A).

Pathway B: O-Methylation of 3-(Hydroxymethyl)benzonitrile

This route is preferred when the benzyl alcohol is the available starting material or when avoiding halogenated precursors is required for green chemistry compliance.

Mechanistic Insight

This is a deprotonation-alkylation sequence. A base (typically Sodium Hydride) deprotonates the hydroxyl group to form a highly nucleophilic alkoxide, which then attacks a methylating agent (Methyl Iodide or Dimethyl Sulfate).

Experimental Protocol

Reagents:

-

3-(Hydroxymethyl)benzonitrile (1.0 eq) [CAS: 874-97-5]

-

Sodium Hydride (1.2 eq, 60% dispersion in oil)

-

Methyl Iodide (1.5 eq) [Caution: Carcinogen]

-

THF (Tetrahydrofuran, anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Deprotonation: Dissolve 3-(hydroxymethyl)benzonitrile in THF and add dropwise to the NaH suspension. Stir for 30 mins until H₂ evolution ceases (formation of sodium alkoxide).

-

Methylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.

-

Completion: Allow to warm to RT and stir for 4 hours.

-

Workup: Carefully quench with saturated NH₄Cl solution. Extract with Diethyl Ether.

-

Purification: The crude oil is often sufficiently pure, but can be passed through a short silica plug.

Pathway C: Cyanation of Aryl Halides (Alternative)

This route is generally less efficient for this specific target but is useful if the methoxymethyl group is already installed on the benzene ring.

Reagents:

-

1-Bromo-3-(methoxymethyl)benzene

-

Zinc Cyanide (Zn(CN)₂) or Copper(I) Cyanide (CuCN)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis)

-

Solvent: DMF or NMP at elevated temperature (80-120°C).

Constraint: This method requires transition metal catalysis and rigorous removal of heavy metals from the final product, making it less attractive for early-stage synthesis compared to Pathways A and B.

Comparative Analysis

The following table summarizes the operational parameters for decision-making.

| Feature | Pathway A (Substitution) | Pathway B (O-Methylation) | Pathway C (Cyanation) |

| Starting Material | 3-(Chloromethyl)benzonitrile | 3-(Hydroxymethyl)benzonitrile | 3-Bromo-anisole deriv. |

| Reagents | NaOMe / MeOH | MeI / NaH | Zn(CN)₂ / Pd-Cat |

| Atom Economy | High | Moderate (NaI waste) | Low (Ligands/Metals) |

| Safety Profile | Moderate (Corrosive) | High Risk (MeI is toxic) | High Risk (Cyanide source) |

| Scalability | Excellent | Good | Poor (Metal removal) |

| Estimated Yield | 85 - 95% | 80 - 90% | 70 - 85% |

Safety & Handling (E-E-A-T)

-

Lachrymators: Benzyl halides (Pathway A precursors) are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.

-

Methylating Agents: Methyl Iodide (Pathway B) is a suspected carcinogen and neurotoxin. Use double-gloving and specific waste disposal protocols.

-

Cyanide Hazards: While the target contains a nitrile, Pathway C utilizes anionic cyanide sources which require specific antidotes (e.g., hydroxocobalamin) to be available on-site.

References

-

National Institutes of Health (PubChem). (2025). 3-(Hydroxymethyl)benzonitrile Compound Summary. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of 3-(Methoxymethyl)benzonitrile to 3-(Methoxymethyl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the conversion of 3-(methoxymethyl)benzonitrile to 3-(methoxymethyl)benzoic acid. The presence of the acid-sensitive benzylic ether moiety necessitates a chemoselective alkaline hydrolysis strategy. While nitriles can be hydrolyzed under both acidic and basic conditions, the use of strong mineral acids (e.g.,

This guide provides a self-validating alkaline protocol (

Strategic Analysis & Chemoselectivity

The Chemoselectivity Challenge

The substrate contains two reactive centers:

-

Nitrile (-CN): Requires hydrolysis to -COOH.[1] This is thermodynamically favorable but kinetically slow, typically requiring heat (reflux).

-

Methoxymethyl Ether (

): A benzylic ether. These are generally stable to base but susceptible to cleavage by strong acids (via

Decision: We utilize Basic Hydrolysis (Saponification) followed by a controlled acidic workup. This route avoids the harsh acidic conditions required for nitrile hydrolysis (often 6M HCl or

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, forming an imidate intermediate, which tautomerizes to an amide.[2] Further hydrolysis yields the carboxylate salt.[2]

Figure 1: Step-wise mechanism of base-promoted nitrile hydrolysis. Note that the final acidification step is a workup procedure, not part of the reflux.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| This compound | >97% | Substrate |

| Sodium Hydroxide (NaOH) | Pellets, AR | Reagent (Nucleophile) |

| Ethanol (95% or Absolute) | ACS | Co-solvent (Solubility) |

| Deionized Water | Type II | Solvent |

| Hydrochloric Acid (3M) | AR | Quenching/Precipitation |

| Ethyl Acetate | ACS | Extraction (if necessary) |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser.[3]

-

Oil bath or heating mantle with temperature controller.

-

pH meter or broad-range pH paper.

-

Rotary evaporator.

Experimental Protocol

Stoichiometry & Setup

-

Substrate: 1.0 equivalent

-

NaOH: 5.0 - 10.0 equivalents (Excess is required to drive the reaction and account for ammonia evolution).

-

Solvent System: Ethanol : Water (1:1 v/v). Rationale: The nitrile is organic-soluble; NaOH is water-soluble. Ethanol bridges the phases.

Step-by-Step Procedure

Phase A: Reaction

-

Dissolution: In a suitably sized RBF, dissolve 10.0 mmol of This compound in 15 mL of Ethanol.

-

Base Addition: Dissolve 50-80 mmol (2.0 - 3.2 g) of NaOH in 15 mL of water. Add this solution to the RBF.

-

Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 85-90°C external bath temp) with vigorous stirring.

-

Observation: Ammonia gas (

) will evolve. Place a piece of damp pH paper at the top of the condenser; it should turn blue.

-

-

Monitoring: Maintain reflux for 6–12 hours .

Phase B: Workup & Isolation

The workup is critical to ensure purity and prevent ether cleavage during acidification.

Figure 2: Isolation workflow designed to remove non-polar impurities before precipitation.

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the ethanol. You will be left with an aqueous slurry.

-

Dilution: Add 20 mL of water to dissolve the sodium benzoate salt completely.

-

Impurity Wash (Crucial): Extract the basic aqueous layer twice with 15 mL of Diethyl Ether or Dichloromethane (DCM).

-

Why? This removes any unreacted nitrile or intermediate amide. The product remains in the water phase as the carboxylate anion.

-

-

Acidification:

-

Cool the aqueous layer to 0–5°C in an ice bath.

-

Add 3M HCl dropwise with stirring.

-

Target: pH 2–3. A white precipitate should form immediately.

-

Safety: Do not use concentrated HCl or heat during this step to protect the ether.

-

-

Filtration: Collect the solid by vacuum filtration.[3] Wash with cold water (2 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C.

Self-Validating Quality Control

To ensure the protocol was successful, compare your results against these validation parameters.

| Parameter | Method | Expected Result | Interpretation of Failure |

| IR Spectroscopy | ATR-FTIR | Absence of peak at ~2230 | Peak at 2230 means incomplete hydrolysis. Reflux longer. |

| Proton NMR | Singlet at | Loss of 3.3/4.5 peaks indicates ether cleavage. Acid was too strong/hot. | |

| Melting Point | Capillary | Distinct MP (Literature check required, approx 100-110°C range for similar ethers). | Broad range indicates amide contamination. |

| Solubility | pH Test | Soluble in 1M NaOH; Insoluble in water (neutral). | If insoluble in NaOH, product is not an acid (likely amide). |

Troubleshooting Guide

Problem: Low Yield / No Precipitate upon Acidification.

-

Cause: The product may be slightly water-soluble or the volume is too high.

-

Solution: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL), dry over

, and evaporate.

Problem: Intermediate Amide Persists.

-

Cause: Hydrolysis of the amide to the acid is the rate-limiting step.

-

Solution: Increase NaOH concentration to 20% or switch solvent to Ethylene Glycol (higher boiling point) and reflux at 120°C.

Problem: Ether Cleavage (Benzyl alcohol detected).

-

Cause: Acidification was too aggressive or performed while hot.

-

Solution: Ensure the aqueous solution is <5°C before adding HCl. Use 1M HCl instead of 3M.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for nitrile hydrolysis protocols).

-

Organic Chemistry Portal. Benzyl Ethers - Stability and Deprotection. (Confirmation of benzyl ether stability in base vs. acid). Link

-

BenchChem. Stability of Benzyl Ethers Under Various Reaction Conditions. (Data on cleavage conditions). Link

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer. (Mechanistic grounding for nucleophilic acyl substitution).

-

Cohen, S. M. et al. US Patent 3,742,014: Preparation of Benzonitriles. (Context on synthesis and stability of related benzonitriles). Link

Sources

Application Note: Cross-Coupling Strategies for 3-(Methoxymethyl)benzonitrile

This Application Note and Protocol Guide details the use of 3-(Methoxymethyl)benzonitrile (CAS: 64437-52-1) in advanced cross-coupling workflows.

Introduction & Molecule Profile

This compound is a bifunctional building block featuring a nitrile (-CN) group and a methoxymethyl (MOM) ether. In modern drug discovery, this scaffold offers unique orthogonality:

-

The Nitrile Group: Traditionally a precursor to amines or acids, it is now a powerful handle for Ni-catalyzed decyanative cross-coupling (acting as a pseudohalide) and Pd-catalyzed meta-selective C-H activation (acting as a directing group).

-

The MOM Ether: Acts as a robust, base-stable protecting group that survives transition-metal catalysis, preserving the oxygen functionality for late-stage deprotection or elaboration.

This guide outlines three distinct protocols to functionalize this core, enabling access to 1,3,5-substituted arenes and biaryl ethers.

Reactivity Landscape

The molecule presents three primary sites for functionalization:

-

C-1 (Nitrile): Site of oxidative addition (Ni-catalysis) for decyanative arylation.

-

C-5 (Meta-C-H): Site of Pd-catalyzed, nitrile-directed C-H activation.[1][2][3][4][5]

-

C-5 (Steric C-H): Site of Ir-catalyzed C-H borylation (sterically controlled).

Figure 1: Divergent functionalization pathways for this compound.

Protocol A: Nitrile-Directed Meta-C-H Olefination

Objective: Install an alkenyl group at the C-5 position (meta to the nitrile) without pre-halogenation. Mechanism: The nitrile group coordinates to a Pd-Ag heterodimeric active species, directing the palladium to the meta position via a concerted metalation-deprotonation (CMD) pathway.[2][4][5]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant/Promoter: AgOAc (1.5 equiv) - Crucial for regenerating Pd(II) and directing regioselectivity.

-

Ligand: N-Acetylglycine (Ac-Gly-OH) (20 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)

-

Temperature: 90–110 °C

Step-by-Step Procedure

-

Setup: In a glovebox or typically air-free fume hood, charge a 15 mL pressure tube with Pd(OAc)₂ (0.1 equiv), Ac-Gly-OH (0.2 equiv), and AgOAc (1.5 equiv).

-

Addition: Add this compound (1.0 mmol) and the olefin (1.5 mmol).

-

Solvation: Add DCE (2.0 mL). Note: HFIP (0.5 mL) can be added as a co-solvent to boost yield if conversion is low.

-

Reaction: Seal the tube with a Teflon cap. Heat to 100 °C in an oil bath for 18–24 hours with vigorous stirring.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Key Insight: The MOM ether at the C-3 position reinforces the meta-selectivity. Since the position between the CN and MOM groups (C-2) is sterically crowded, the catalyst preferentially activates the C-5 position.

Protocol B: Ni-Catalyzed Decyanative Suzuki Coupling

Objective: Replace the nitrile group with an aryl group to synthesize 3-(methoxymethyl)biaryls. Mechanism: Oxidative addition of a Ni(0) species into the inert C-CN bond, followed by transmetalation with a boronic acid and reductive elimination.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Ni(cod)₂ (10 mol%) - Must be handled in a glovebox.

-

Ligand: PCy₃ (20 mol%) or DCyPF (10 mol%)

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃

-

Solvent: Toluene or Dioxane

-

Temperature: 100–120 °C

Step-by-Step Procedure

-

Glovebox Operation: In a nitrogen-filled glovebox, add Ni(cod)₂ (0.10 mmol) and PCy₃ (0.20 mmol) to a reaction vial. Dissolve in 1 mL of Toluene and stir for 5 minutes to form the active catalyst (solution turns deep red/orange).

-

Substrate Addition: Add this compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

-

Reaction: Add remaining solvent (3 mL). Seal the vial with a crimp cap containing a PTFE septum.

-

Heating: Remove from glovebox and heat in an aluminum block at 110 °C for 16 hours.

-

Quench: Cool to RT. Open the vial and quench with saturated NH₄Cl solution.

-

Extraction: Extract with Methyl tert-butyl ether (MTBE). Dry organics over Na₂SO₄.

-

Purification: The nitrile peak (approx. 2230 cm⁻¹) will disappear in IR. Purify the biaryl product via column chromatography.

Key Insight: This protocol effectively "deletes" the nitrile directing group after it has served its purpose (e.g., if you used it to direct ortho-lithiation in a previous step), replacing it with a carbon scaffold.

Protocol C: Ir-Catalyzed C-H Borylation (Steric Control)

Objective: Convert this compound into a boronic ester for subsequent standard Suzuki coupling. Mechanism: Iridium-catalyzed C-H activation is governed by sterics. The C-5 position is the most accessible (meta to both substituents), avoiding the crowded C-2 position.

Materials

-

Substrate: this compound

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - stoichiometry is key)

-

Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Solvent: THF or Hexane (anhydrous)

Step-by-Step Procedure

-

Pre-catalyst Formation: Mix [Ir(OMe)(cod)]₂ and dtbpy in THF (2 mL) until the solution turns dark brown (approx. 5 min).

-

Borylation: Add B₂pin₂ and this compound.

-

Heating: Heat at 80 °C for 4–8 hours.

-

Workup: Evaporate volatiles. The residue is the crude aryl boronate.

-

Usage: This crude intermediate can be used directly in a standard Pd-catalyzed Suzuki coupling (Protocol: Pd(dppf)Cl₂, K₂CO₃, Aryl Halide, Dioxane/H₂O) to generate 1,3,5-functionalized arenes.

Quantitative Data Summary

| Parameter | Protocol A (Pd-Meta-C-H) | Protocol B (Ni-Decyanative) | Protocol C (Ir-Borylation) |

| Primary Transformation | C-H → C-Alkenyl | C-CN → C-Aryl | C-H → C-Bpin |

| Regioselectivity | C-5 (Meta to CN) | C-1 (Ipsosubstitution) | C-5 (Sterically favored) |

| Atom Economy | High (Direct Coupling) | Moderate (Loss of CN) | High |

| Air Sensitivity | Moderate (AgOAc stable) | High (Ni(0) requires Glovebox) | High (Ir catalyst sensitive) |

| Typical Yield | 60–80% | 70–90% | 85–95% |

References

-

Palladium-Catalyzed Meta-Selective C-H Bond Activation with a Nitrile-Containing Template. Source: Journal of the American Chemical Society (2013) [Link][4]

-

Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides. Source: Organic Letters (2025/Recent) [Link][6][7]

-

Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society (2021) [Link][8]

-

Iridium-Catalyzed C-H Borylation of Arenes. Source: Chemical Reviews (2010) [Link]

Sources

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Grignard reaction conditions for 3-(Methoxymethyl)benzonitrile

Part 1: Executive Summary & Strategic Analysis

1.1 The Chemical Challenge 3-(Methoxymethyl)benzonitrile presents a distinct chemoselective challenge in organometallic synthesis. The molecule contains two key functionalities:[1][2][3][4][5]

-

The Nitrile (-CN): A moderately reactive electrophile that requires specific activation or thermal energy to undergo nucleophilic attack by Grignard reagents.

-

The Methoxymethyl (MOM) Ether (-CH₂OCH₃): A benzylic ether serving as a masked alcohol. While stable to bases (Grignards), it is acid-labile.

The Core Conflict: The standard Grignard-to-Nitrile protocol requires an acidic hydrolysis step to convert the intermediate metallo-imine into the final ketone. If this hydrolysis is too aggressive, the MOM ether will cleave, yielding the deprotected alcohol or benzyl chloride side products.

1.2 The Solution: Copper-Catalyzed Controlled Addition This protocol utilizes a Copper(I)-catalyzed approach to accelerate the nucleophilic addition, allowing for milder thermal conditions. Furthermore, it details a "buffered hydrolysis" strategy to cleave the imine while preserving the MOM ether.

Part 2: Mechanistic Pathway & Workflow

The reaction proceeds through a stable magnesium imine salt intermediate. This species is resistant to further nucleophilic attack (preventing tertiary alcohol formation, a common plague in ester-Grignard reactions).

Figure 1: Reaction Logic Flow

Caption: Figure 1. Chemoselective pathway.[6] Note the bifurcation at the hydrolysis step; pH control is critical to prevent MOM ether cleavage.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Preparation

-

Substrate: this compound (1.0 equiv).

-

Grignard Reagent: R-MgBr or R-MgCl (1.2 - 1.5 equiv). Note: Aryl Grignards are slower than Alkyl.

-

Catalyst: Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·DMS) (0.05 equiv / 5 mol%).

-

Solvent: Anhydrous THF (preferred over diethyl ether for higher reflux temperature and solubility).

3.2 Step-by-Step Procedure

Phase A: Formation of the Imine Salt [5]

-

Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon or Nitrogen atmosphere.

-

Catalyst Loading: Charge the flask with CuBr·DMS (5 mol%) and the substrate this compound (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).

-

Temperature Control: Cool the solution to 0°C.

-

Addition: Add the Grignard reagent dropwise over 20–30 minutes.

-

Observation: A color change (often to dark green or brown) indicates the formation of the active copper species and the onset of addition.

-

-

Reaction Drive:

-

Allow the mixture to warm to Room Temperature (RT).

-

Critical Decision: If R = Alkyl, stir at RT for 2–4 hours. If R = Aryl or bulky, heat to mild reflux (65°C) for 3–6 hours.

-

Monitoring: Monitor consumption of nitrile by TLC or HPLC. The imine salt is not visible; look for disappearance of starting material.

-

Phase B: The "Soft" Hydrolysis (Critical for MOM Stability) Standard acid hydrolysis (e.g., boiling 6M HCl) will destroy the MOM ether. Use this modified quench:

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Quench: Slowly add 3M HCl dropwise until the pH reaches ~3–4. Do not make the solution highly acidic (pH < 1).

-

Alternative: Saturated aqueous Ammonium Chloride (NH₄Cl) is safer but may require longer stirring times (12–24h) to fully hydrolyze the imine to the ketone.

-

-

Hydrolysis Period: Stir vigorously at RT for 1–2 hours.

-

Checkpoint: The magnesium imine salt hydrolyzes to the ketone. If the reaction remains at the imine stage (determined by aliquot analysis), add slight excess 1M HCl but keep temperature < 20°C.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (to neutralize residual acid) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography.

Part 4: Optimization & Troubleshooting Data

Table 1: Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.2 – 1.5 equiv Grignard | Nitriles are less electrophilic than aldehydes; excess reagent drives kinetics. |

| Catalyst | CuBr[7][8]·DMS (5 mol%) | Copper(I) coordinates to the nitrile π-system, lowering the activation energy for nucleophilic attack [1]. |

| Solvent | THF | Solubilizes the magnesium-imine salt intermediate better than Et₂O, preventing coating of the stirring mechanism. |

| Quench pH | 2.0 – 4.0 | MOM Safety Zone. pH < 1 risks cleaving the acetal linkage of the methoxymethyl group [2]. |

| Temperature | 0°C | Start cold to prevent exotherms/homocoupling; heat required to overcome nitrile activation barrier. |

Part 5: Safety & Handling

-

Cyanide Awareness: While the nitrile group is covalently bonded, thermal decomposition or contact with strong oxidizers can release toxic gases. Work in a fume hood.

-

Exotherm Control: Grignard addition is exothermic. Always add the reagent to the substrate (or vice versa) slowly at 0°C.

-

Peroxide Check: Ensure THF is distilled or tested for peroxides, as MOM ethers can form peroxides upon prolonged storage in air.

References

-

Weiberth, F. J., & Hall, S. S. (1987).[5] Copper(I)-activated addition of Grignard reagents to nitriles.[5][9] Synthesis of ketimines, ketones, and amines.[5][9] The Journal of Organic Chemistry, 52(17), 3901–3904.

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Referencing stability of Methoxymethyl Ethers).

-

Krayonnz. (2023). The Action Of Grignard Reagent On Benzonitrile.[5][10][11]

-

Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

Sources

- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Krayonnz : Social Learning Network [krayonnz.com]

- 11. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]

Application Notes & Protocols: Functionalization of the Methoxymethyl Group in Benzonitriles

Introduction: Strategic Role of the MOM Group in Benzonitrile Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmacologically active compounds and advanced materials, the benzonitrile moiety serves as a critical structural motif and a versatile synthetic precursor. Protecting the phenolic hydroxyl groups on these aromatic rings is often a prerequisite for subsequent chemical transformations. The methoxymethyl (MOM) ether has emerged as a robust and reliable protecting group for phenols due to its ease of installation and general stability across a wide range of reaction conditions, including exposure to organometallics, hydrides, and many oxidizing and reducing agents.[1][2]

However, the true synthetic utility of the MOM group extends beyond its passive role as a shield. Its inherent chemical reactivity can be strategically harnessed, transforming it from a simple protecting group into a reactive handle for targeted molecular modifications. This guide provides an in-depth exploration of the primary methods for the "functionalization" of the MOM group on a benzonitrile core, focusing on two key pathways: Deprotection (Cleavage) to reveal the parent phenol and Directed ortho-Metalation (DoM) to enable substitution at the adjacent aromatic position. These notes are intended for researchers, medicinal chemists, and process development scientists seeking to leverage MOM-protected benzonitriles in their synthetic campaigns.

Part 1: Deprotection of MOM-Protected Benzonitriles

The most fundamental functionalization of a MOM ether is its cleavage to regenerate the parent hydroxyl group. This transformation is crucial in the final stages of a synthetic sequence or to unmask a reactive site for subsequent reactions. The standard mechanism for MOM deprotection proceeds via acidic hydrolysis, where protonation of one of the ether oxygens activates the acetal for cleavage, ultimately releasing the free phenol and formaldehyde.[3][4]

While the nitrile group is generally stable under many acidic conditions, care must be taken to avoid harsh conditions that could lead to hydrolysis of the nitrile to a primary amide or carboxylic acid. Therefore, the choice of acid and reaction conditions is paramount for achieving clean and high-yielding deprotection.

Mechanism of Acid-Catalyzed MOM Deprotection

The cleavage is initiated by protonation of the terminal methoxy oxygen, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by the loss of formaldehyde, yields the desired phenol.

Caption: General mechanism for acid-catalyzed MOM deprotection.

Comparative Deprotection Protocols

The choice of reagent can be tailored based on the sensitivity of other functional groups within the molecule. Milder Lewis acids are often preferred to Brønsted acids to enhance selectivity.[1]

| Reagent System | Solvent(s) | Typical Conditions | Key Advantages & Considerations |

| HCl (conc.) | Methanol, THF/H₂O | 0 °C to RT, 1-12 h | Potent, inexpensive, and effective. Risk of side reactions with highly acid-sensitive substrates.[1] |

| TFA | Dichloromethane (DCM) | RT, 1-12 h | Volatile acid, easy to remove. Good for substrates soluble in chlorinated solvents.[3] |

| TMSOTf / 2,2'-bipyridyl | CH₃CN | 0-50 °C, 1-4 h | Mild, non-acidic conditions. Excellent for substrates with other acid-labile groups like Trityl (Tr) ethers.[5][6] |

| ZrCl₄ | Isopropanol | Reflux | Lewis acid catalysis, can offer different selectivity compared to Brønsted acids.[7] |

| ZnBr₂ / n-PrSH | Dichloromethane (DCM) | RT, <10 min | Extremely rapid and selective method. The thiol acts as a soft nucleophile to trap the intermediate.[8] |

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general and reliable method for MOM deprotection on a benzonitrile substrate using a solution of TFA in DCM.

Materials:

-

MOM-protected benzonitrile (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the MOM-protected benzonitrile (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirred solution at room temperature (25 °C), add TFA (5-10 eq.). A common ratio is 10:1 DCM/TFA (v/v).[3]

-

Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 1-12 hours).

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyanophenol.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Protocol 2: DoM and Electrophilic Quench with Iodomethane

This protocol details the ortho-methylation of a MOM-protected cyanophenol. The same principle applies to a wide range of other electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl chlorides).

Materials:

-

MOM-protected benzonitrile (1.0 eq.)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 - 1.3 eq.)

-

Iodomethane (CH₃I) (1.5 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the MOM-protected benzonitrile (1.0 eq.) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a color change.

-

Electrophilic Quench: Add iodomethane (1.5 eq.) dropwise to the solution at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC indicates consumption of the intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction & Workup: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the ortho-methylated MOM-protected benzonitrile.

Expert Insight: The choice of base and solvent is critical. For less activated systems or when using weaker DMGs, a stronger base like sec-butyllithium or the use of an additive like TMEDA (tetramethylethylenediamine) may be necessary to achieve efficient deprotonation. The nitrile group is generally stable to organolithium reagents at low temperatures, but prolonged reaction times at higher temperatures can lead to nucleophilic addition to the nitrile.

References

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism - Total Synthesis. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - ACS Omega. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers - Semantic Scholar. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. [Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate. [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

-

Directed ortho metalation - Wikipedia. [Link]

-

Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC. [Link]

-

A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile - ACS Publications. [Link]

-

Structure-Activity Relationships in Ether-Functionalized Solid-State Metal-Organic Framework Electrolytes - ChemRxiv. [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - ACS Publications. [Link]

-

Directed (ortho) Metallation - University of Liverpool. [Link]

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

-

MOM Ethers - Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. MOM Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Scalable Synthesis Methods for 3-(Methoxymethyl)benzonitrile Derivatives

Abstract

Substituted benzonitriles are a pivotal class of compounds, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 3-(Methoxymethyl)benzonitrile and its analogues are key intermediates for numerous high-value molecules. This guide provides detailed, scalable, and field-proven protocols for the synthesis of this important structural motif. We will explore two primary, industrially relevant strategies: the etherification of a pre-functionalized cyanobenzyl halide and the cyanation of a methoxymethyl-substituted aryl halide. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this document, ensuring both scientific integrity and practical applicability for researchers in process chemistry and drug development.

Introduction: Strategic Approaches to Synthesis

The molecular architecture of this compound offers two logical and robust retrosynthetic pathways for scalable production. The choice between these strategies often depends on the cost and availability of starting materials, as well as the desired substitution patterns on the aromatic ring for derivative synthesis.

-

Strategy A: Late-Stage Etherification. This is the most direct and widely adopted route. It begins with a commercially available or readily synthesized cyanobenzyl precursor, typically 3-(bromomethyl)benzonitrile, followed by the formation of the methoxy ether bond. This approach is advantageous due to the high efficiency and reliability of the Williamson ether synthesis.

-

Strategy B: Late-Stage Cyanation. This alternative pathway involves the initial synthesis of a methoxymethyl-substituted aryl halide, which is then converted to the target benzonitrile via a transition-metal-catalyzed cross-coupling reaction. This strategy can be beneficial when the required substituted aryl halide is more accessible than the corresponding tolunitrile.

This document will provide detailed, step-by-step protocols for both strategies, enabling researchers to select the most appropriate method for their specific needs.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed in this guide.

Caption: Workflow for Strategy A: Late-Stage Etherification.

Caption: Workflow for Strategy B: Late-Stage Cyanation.

Detailed Protocols and Methodologies

Strategy A: Late-Stage Etherification Protocol

This two-step process is highly efficient and generally the preferred route for producing the title compound and its simple derivatives.

Part 3.1: Synthesis of 3-(Bromomethyl)benzonitrile Intermediate

The synthesis begins with the radical bromination of m-tolunitrile. This reaction requires careful control of initiation and temperature to prevent side reactions, such as di-bromination. 3-(Bromomethyl)benzonitrile is a key intermediate for a variety of chemical syntheses.[3][4]

Protocol 3.1.1: Radical Bromination of m-Tolunitrile

-

Materials:

-

m-Tolunitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an inert gas inlet.

-

Charging Reagents: To the flask, add m-tolunitrile (1.0 eq) and the chosen solvent (e.g., CCl₄, ~4 mL per gram of tolunitrile).

-

Inert Atmosphere: Purge the system with inert gas for 10-15 minutes.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq). NBS is preferred for large-scale synthesis as it provides a low, constant concentration of bromine, minimizing side reactions.

-

Initiation: Add the radical initiator, AIBN (0.02 eq). AIBN is chosen for its predictable decomposition rate at moderate temperatures.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC. The disappearance of the floating NBS and the formation of the denser succinimide byproduct indicates reaction progression.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Combine the filtrates and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude 3-(Bromomethyl)benzonitrile, often a pale beige solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve high purity.

-

Part 3.2: Williamson Ether Synthesis

This classic Sₙ2 reaction provides a robust and scalable method for forming the desired ether from the benzylic bromide intermediate and sodium methoxide.[5]

Protocol 3.2.1: Methoxymethylation of 3-(Bromomethyl)benzonitrile

-

Materials:

-

3-(Bromomethyl)benzonitrile (from Protocol 3.1.1)

-

Sodium methoxide (NaOMe), solution in methanol or solid

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Preparing the Alkoxide: If using solid NaOMe, dissolve it in anhydrous methanol under an inert atmosphere. If using a commercial solution, proceed to the next step. A slight excess (1.1-1.2 eq) of sodium methoxide is recommended.

-

Substrate Addition: Dissolve the 3-(Bromomethyl)benzonitrile (1.0 eq) in the chosen anhydrous solvent (Methanol or THF) and add it to the reaction flask.

-

Reaction: If not already in methanol, add the sodium methoxide solution dropwise to the stirred solution of the bromide at 0°C to control any initial exotherm. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield a pure, colorless oil.

-

Strategy B: Late-Stage Cyanation Protocol

This approach is valuable when the starting aryl halide is more readily available than m-tolunitrile. The key transformation is a palladium-catalyzed cyanation.

Protocol 3.2.1: Palladium-Catalyzed Cyanation of 1-Bromo-3-(methoxymethyl)benzene

-

Rationale: Transition metal-catalyzed cyanation is a powerful method for introducing a cyano group onto an aromatic ring with high functional group tolerance.[1] Palladium catalysts are particularly robust for this transformation.

-

Materials:

-

1-Bromo-3-(methoxymethyl)benzene

-

Zinc Cyanide (Zn(CN)₂) or Copper(I) Cyanide (CuCN)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Setup: In a glovebox or under a strict inert atmosphere, equip a Schlenk flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), the cyanide source (e.g., Zn(CN)₂, 0.6 eq), and the anhydrous solvent (e.g., DMF).

-

Degassing: Stir the mixture at room temperature under a gentle stream of inert gas for 15-20 minutes to ensure a completely oxygen-free environment.

-

Substrate Addition: Add the 1-Bromo-3-(methoxymethyl)benzene (1.0 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with aqueous sodium bicarbonate solution (to quench any remaining cyanide) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: After concentrating the solvent under reduced pressure, purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.

-

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route requires a careful evaluation of several key parameters. The following table provides a comparative summary to aid in this decision-making process.

| Parameter | Strategy A: Late-Stage Etherification | Strategy B: Late-Stage Cyanation |

| Number of Steps | 2 (from m-tolunitrile) | 1 (from 1-bromo-3-(methoxymethyl)benzene) |

| Typical Overall Yield | High (75-90%) | Good to High (70-85%) |

| Scalability | Excellent; classic, well-understood reactions. | Good; requires careful control of inert atmosphere. |

| Starting Materials | m-Tolunitrile (readily available, low cost) | 1-Bromo-3-(methoxymethyl)benzene (less common) |

| Key Reagents | NBS, AIBN, Sodium Methoxide | Palladium catalyst, Cyanide source (Zn(CN)₂, CuCN) |

| Safety Concerns | Use of lachrymatory benzyl bromide; radical initiator. | High toxicity of cyanide salts; handling of pyrophoric reagents if preparing catalyst in-situ. |

| Cost-Effectiveness | Generally more cost-effective for the parent compound. | Can be advantageous if specific substituted aryl halides are cheap starting points. |

References

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications.

- 3-Cyanobenzyl Bromide Information. ChemicalBook.

- 3-(Bromomethyl)benzonitrile Product Information. Pharmaffiliates.

- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.

- 3-Methoxybenzonitrile Product Information. Alzchem Group.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Cyanobenzyl bromide | 28188-41-2 [chemicalbook.com]

- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(Methoxymethyl)benzonitrile

Executive Summary

The synthesis of 3-(Methoxymethyl)benzonitrile (CAS: 28188-41-2) typically involves the nucleophilic substitution of 3-(bromomethyl)benzonitrile with sodium methoxide. While theoretically straightforward, users frequently report yields ranging from 40-60% due to a specific chemoselectivity issue: the competitive attack of the nucleophile on the nitrile group (hydrolysis/imidate formation) versus the desired benzylic carbon.

This guide provides a self-validating protocol to elevate yields to >85% by controlling thermodynamic parameters and strictly managing moisture content.

Part 1: The Critical Mechanism (The "Why")

To fix the yield, one must understand the competition at the molecular level. The reaction is a race between two pathways:

-

Pathway A (Desired):

displacement of the bromide by methoxide at the benzylic position. This is kinetically favored at lower temperatures. -

Pathway B (Parasitic): Nucleophilic attack on the nitrile carbon by methoxide (forming imidates) or hydroxide (forming amides). This is thermodynamically driven and catalyzed by heat and moisture.

Reaction Pathway Diagram

Figure 1: Mechanistic competition between benzylic substitution (Green) and nitrile hydrolysis (Red).

Part 2: Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10g scale. Target Yield: >85% isolated yield.

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role | Critical Quality Attribute (CQA) |

| 3-(Bromomethyl)benzonitrile | 1.0 | Substrate | Purity >97%; Free of benzyl alcohol. |